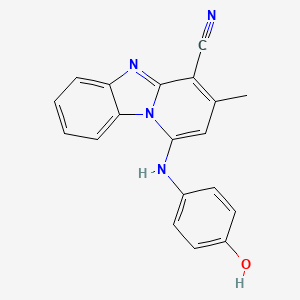

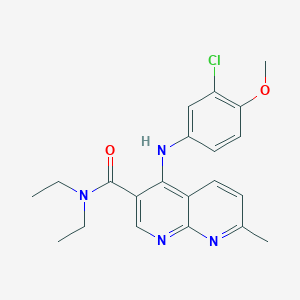

![molecular formula C20H20N2O4 B2485971 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034311-01-6](/img/structure/B2485971.png)

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound of interest due to its complex structure that includes both benzofuran and benzo[d][1,3]dioxole moieties. These structural components suggest potential for various chemical reactions and interactions, making it a candidate for further research in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of complex molecules involving benzofuran and benzo[d][1,3]dioxole structures often requires multiple steps, including condensation, cyclization, and functionalization reactions. While specific synthesis pathways for this compound are not directly available, related syntheses involve the use of N,N-dimethylamino ethyl chloride and various carboxylic acids or esters in the presence of condensing agents to form the desired amide linkage (Vessally et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds containing benzofuran and benzo[d][1,3]dioxole units is characterized by their aromatic systems and the potential for intramolecular hydrogen bonding, which can influence their chemical behavior and interaction with biological molecules. Crystallography and spectroscopic methods, including NMR and IR, are typically employed to elucidate the structure (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is influenced by the presence of the amide group, benzofuran, and benzo[d][1,3]dioxole rings. These functional groups can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions. The compound's properties are also affected by the electron-donating dimethylamino group, which can impact its reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of such compounds are crucial for their handling and application in further chemical processes. The crystal structure analysis provides insight into the molecular arrangement and potential for forming solid-state materials with specific characteristics (Choi et al., 2008).

Scientific Research Applications

Antioxidant and Antibacterial Applications

Research has shown the synthesis of compounds related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide demonstrating significant antioxidant and antibacterial properties. For instance, Shankerrao et al. (2013) synthesized a series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid exhibiting good chelating ability and scavenging activity against free radicals. Furthermore, these compounds showed equipotency to ampicillin against various bacterial strains, highlighting their potential as antibacterial agents (Shankerrao, Bodke, & Mety, 2013).

Analytical Applications

Benzofurazan derivatization reagents have been synthesized for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), indicating the chemical's utility in enhancing analytical methodologies. Santa et al. (2009) described the synthesis of derivatization reagents that reacted with short-chain carboxylic acids, facilitating their detection in LC/ESI-MS/MS with low detection limits. This work illustrates the compound's application in improving the sensitivity and specificity of analytical techniques (Santa et al., 2009).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors and for their analgesic and anti-inflammatory activities. This research signifies the compound's relevance in developing new therapeutic agents with potential benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Drug Metabolism Studies

Kamimura et al. (2017) investigated the metabolism of the partial glucokinase activator PF-04937319 and its N-demethylated metabolite using humanized chimeric mice and semi-physiological pharmacokinetic modeling. This study provides insights into the pharmacokinetic behavior of drugs in a human-like system, aiding in the prediction of human drug disposition and the identification of human-specific metabolites (Kamimura et al., 2017).

Luminescence Studies

Sun et al. (2012) presented the synthesis and structural characterization of carboxylate-assisted acylamide metal–organic frameworks with intriguing luminescence properties. These findings open up possibilities for the compound's application in materials science, particularly in the development of novel luminescent materials (Sun et al., 2012).

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-22(2)15(18-9-13-5-3-4-6-16(13)26-18)11-21-20(23)14-7-8-17-19(10-14)25-12-24-17/h3-10,15H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNBQRWFEPFBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

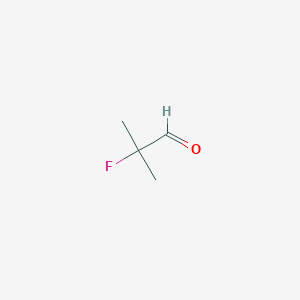

![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)

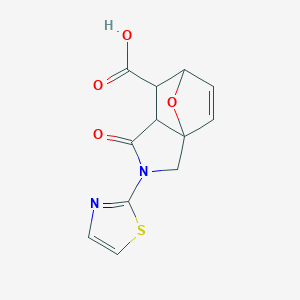

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)

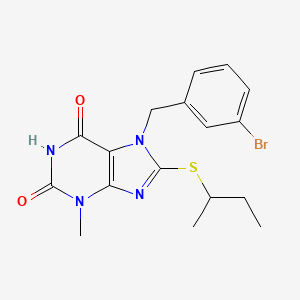

![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)

![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)

![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)